molecular formula C18H25NO3 B2725955 (E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one CAS No. 302807-70-1

(E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B2725955
CAS No.: 302807-70-1
M. Wt: 303.402
InChI Key: CQZXSTCZYNKCCK-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy and a methoxy group on one phenyl ring and a methylpiperidinyl group on the other side of the propenone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxy-3-methoxybenzaldehyde and 4-methylpiperidin-1-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated ketones or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds

Biology

The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is used in the design of new drugs and therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential use in treating various diseases, such as cancer, diabetes, and neurodegenerative disorders. Its structural features make it a valuable scaffold for drug discovery.

Industry

Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the chemical manufacturing sector.

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with receptors and ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
  • (E)-3-(4-ethoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
  • (E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-piperidin-1-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The methylpiperidinyl group also contributes to its distinct pharmacological properties.

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-4-22-16-7-5-15(13-17(16)21-3)6-8-18(20)19-11-9-14(2)10-12-19/h5-8,13-14H,4,9-12H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZXSTCZYNKCCK-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.